molecular formula C8H12FN5O B1298111 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine CAS No. 118121-89-4

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine

Cat. No.: B1298111
CAS No.: 118121-89-4
M. Wt: 213.21 g/mol
InChI Key: GUQPHPDSFPNIPH-UHFFFAOYSA-N
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Description

Chemical Identity:
4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a pyrimidine derivative with a morpholine ring and a hydrazinyl substituent. Its molecular formula is C₈H₁₂FN₅O, molecular weight 213.22 g/mol, and CAS number 118121-89-4 . The compound is characterized by:

  • A fluorine atom at the pyrimidine 5-position.
  • A hydrazinyl group (-NH-NH₂) at the pyrimidine 2-position.
  • A morpholine ring linked to the pyrimidine 4-position.

The compound is commercially available at 95% purity .

Properties

IUPAC Name

(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN5O/c9-6-5-11-8(13-10)12-7(6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQPHPDSFPNIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350311
Record name 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118121-89-4
Record name 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

WAY-299582 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-299582 has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of WAY-299582 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The compound’s key structural features are compared below with related pyrimidine-morpholine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine 5-F, 2-NH-NH₂, 4-morpholine C₈H₁₂FN₅O 213.22 118121-89-4 Unique hydrazinyl group; potential for hydrogen bonding.
4-(4-Chloropyrimidin-2-yl)morpholine 4-Cl, 2-morpholine C₈H₁₀ClN₃O 211.64 24192-96-9 Chlorine substitution at pyrimidine 4-position; no hydrazine.
5-Bromo-2-chloro-4-morpholinopyrimidine 5-Br, 2-Cl, 4-morpholine C₈H₉BrClN₃O 291.59 139502-01-5 Bromine and chlorine substituents; higher molecular weight.
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Thieno[2,3-d]pyrimidine core, 2-Cl, 4-morpholine C₁₀H₁₀ClN₃OS 256.73 63894-67-7 Thieno ring introduces sulfur; altered electronic properties.
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-diCl, 2-morpholine C₈H₈Cl₂N₃O 247.08 10397-13-4 Dichloro substitution; increased steric and electronic effects.

Physicochemical Properties

  • The hydrazinyl group may reduce crystallinity compared to halogenated analogues.

Biological Activity

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure features a pyrimidine ring substituted with a hydrazine moiety and a morpholine group, suggesting diverse interactions with biological targets.

The molecular formula of this compound is C8H10FN5OC_8H_{10}FN_5O. The presence of the fluorine atom, hydrazine, and morpholine suggests potential for significant biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, hydrazinylpyrimidines have been linked to inhibition of tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:
In a study examining similar hydrazine derivatives, compounds were tested against several cancer cell lines, including breast and lung cancer. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cancer types .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)5.0Induction of apoptosis
This compoundA549 (lung cancer)3.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that hydrazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies demonstrated that this compound had significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The hydrazine group may facilitate the formation of reactive intermediates that can bind to nucleophilic sites on proteins or nucleic acids, leading to disruption of cellular functions.

Proposed Mechanisms:

  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclins or cyclin-dependent kinases.
  • Antibacterial Action: Disruption of bacterial cell wall synthesis or function.

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